molecular formula C22H19NO3 B3946223 5-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B3946223
M. Wt: 345.4 g/mol
InChI Key: NWZAWMREUGDQCO-UHFFFAOYSA-N
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Description

5-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a unique structure combining an indole core with a naphthalene moiety, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The scalability of the synthesis process is crucial for industrial applications, and factors such as cost, safety, and environmental impact are carefully considered.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

5-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.

Uniqueness

5-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is unique due to its specific structural features, which combine an indole core with a naphthalene moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

5-ethyl-3-hydroxy-3-(2-naphthalen-2-yl-2-oxoethyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c1-2-14-7-10-19-18(11-14)22(26,21(25)23-19)13-20(24)17-9-8-15-5-3-4-6-16(15)12-17/h3-12,26H,2,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZAWMREUGDQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)NC(=O)C2(CC(=O)C3=CC4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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5-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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5-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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5-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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5-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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5-ethyl-3-hydroxy-3-[2-(naphthalen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

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